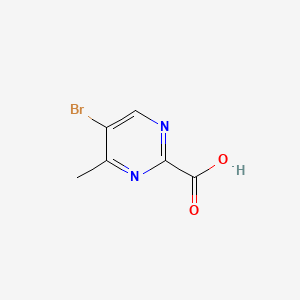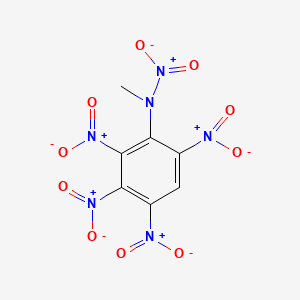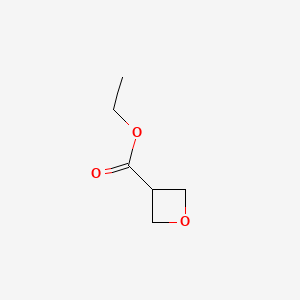
Collagen Type II Fragment Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Collagen Type II Fragment Trifluoroacetate is an anti-inflammatory peptide that potently inhibits collagen-induced arthritis (CIA) in mice . It can be used for research on inflammation and immunity .
Synthesis Analysis
Collagen type II is the major constituent of cartilage tissue . It can be extracted by acids, salts, enzymes, and via auxiliary methods and can be further hydrolyzed chemically and enzymatically to produce collagen peptides .Molecular Structure Analysis
Collagen type II is a homologous super-helical structure consisting of three identical α1 (II) chains . It is a major component of animal cartilage .Applications De Recherche Scientifique
Treatment of Arthritis
Type II collagen, a pivotal protein for sustaining joint function, has gained substantial attention in recent years. The oral administration of undenatured type II collagen (UC-II) has demonstrated noteworthy advancements in tackling bone and joint diseases . It was found that the oral administration of UC-II, through induction of oral tolerance mechanisms, exhibits promise in alleviating joint inflammation and pain in patients with osteoarthritis (OA) and rheumatoid arthritis (RA) .
Tissue Engineering
Collagen type II has been used in tissue engineering applications. Understanding the affinity between chitosan and collagen type II is particularly relevant in the context of mechanical properties modulation, which is closely associated with designing biomaterials suitable for cartilage and synovial fluid regeneration .
Immune System Modulation
Undenatured CII has been proposed to improve joint pain through an effect on the immune system. More specifically, CII peptides are thought to induce the formation of regulatory T cells (Tregs) in areas of the gut known as Preyer’s patches .
Biomaterial Development
Collagen type II is a structural protein predominantly found in cartilage tissue, contributes to joint stability and elasticity, facilitating the absorption of shock and stress while sustaining normal joint function . It has been shown that a close association between the deficiency or damage to type II collagen and the development of various bone and joint diseases .
Mécanisme D'action
- Collagen Type II is a major component of cartilage, and its fragments play essential roles in physiological and pathological processes .
- The interaction could involve enzymatic processing by matrix metalloproteases (MMPs), such as MMP-8 (collagenase) or gelatinase B/MMP-9. These proteases cleave triple helical collagen II fragments during inflammatory conditions .
- Single molecule imaging studies have shown that MMP-9 binds preferentially to the collagen tail, leading to denaturation of the triple helical collagen structure .
Target of Action
Mode of Action
Orientations Futures
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S,4R)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H174N32O37.C2HF3O2/c1-53(2)40-67(92(160)116-44-77(145)122-55(5)105(173)138-52-58(141)42-73(138)99(167)117-47-81(149)126-69(43-76(112)144)98(166)127-60(18-8-11-33-107)89(157)114-46-79(147)124-64(27-31-85(153)154)95(163)128-62(25-29-74(110)142)91(159)119-49-82(150)136-38-16-23-71(136)101(169)130-66(106(174)175)20-10-13-35-109)131-96(164)65(28-32-86(155)156)125-80(148)48-118-103(171)87(56(6)139)134-97(165)63(26-30-75(111)143)123-78(146)45-115-90(158)61(19-9-12-34-108)129-100(168)70-22-15-37-135(70)83(151)50-120-93(161)68(41-54(3)4)132-102(170)72-24-17-39-137(72)84(152)51-121-104(172)88(57(7)140)133-94(162)59-21-14-36-113-59;3-2(4,5)1(6)7/h53-73,87-88,113,139-141H,8-52,107-109H2,1-7H3,(H2,110,142)(H2,111,143)(H2,112,144)(H,114,157)(H,115,158)(H,116,160)(H,117,167)(H,118,171)(H,119,159)(H,120,161)(H,121,172)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,166)(H,128,163)(H,129,168)(H,130,169)(H,131,164)(H,132,170)(H,133,162)(H,134,165)(H,153,154)(H,155,156)(H,174,175);(H,6,7)/t55-,56+,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,87-,88-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWWWMAATWZSC-ABQYEADXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C5CCCN5.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N3C[C@@H](C[C@H]3C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O)O)NC(=O)[C@@H]5CCCN5)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H175F3N32O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

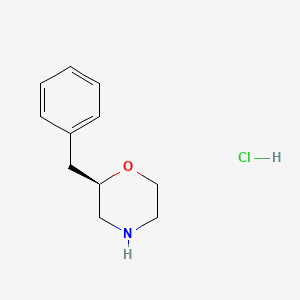
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)
![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
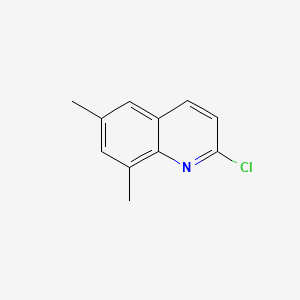
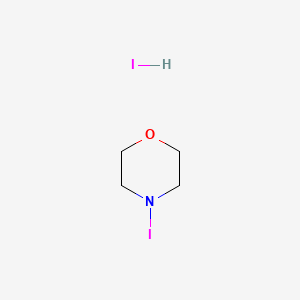
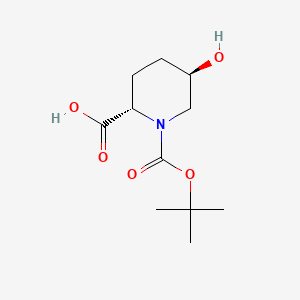
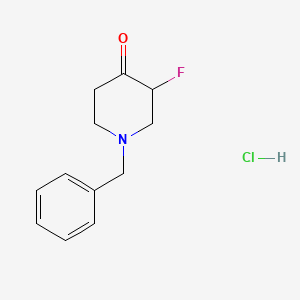

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
